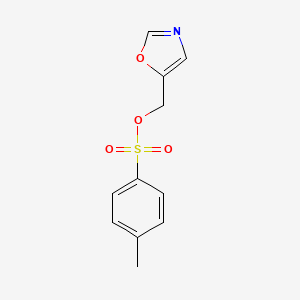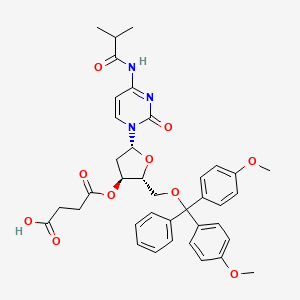
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is a zwitterionic compound commonly used as a buffering agent in biochemical and biological research. It is known for its ability to maintain stable pH levels in various solutions, making it valuable in laboratory settings. This compound is particularly useful in the physiological pH range, which is crucial for many biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid typically involves the reaction of glycine with formaldehyde and ethanolamine. The reaction proceeds under mild conditions, usually at room temperature, and involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Essential in cell culture media and other biological assays where pH stability is crucial.
Medicine: Employed in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications where pH control is necessary.
Mecanismo De Acción
The primary mechanism by which 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid exerts its effects is through its buffering capacity. It can accept or donate protons (H+) to maintain a stable pH in solutions. This property is particularly important in biological systems, where even slight changes in pH can significantly impact biochemical processes. The compound interacts with various molecular targets, including enzymes and proteins, to stabilize their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl)amino]acetic acid (BICINE): Another zwitterionic buffer with similar properties but different pH range.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): A widely used buffer in biological research with a different buffering range.
Tris(hydroxymethyl)aminomethane (TRIS): Commonly used in molecular biology and biochemistry for its buffering capacity.
Uniqueness
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is unique due to its specific pH buffering range, which makes it particularly suitable for applications requiring precise pH control in the physiological range. Its zwitterionic nature also contributes to its stability and effectiveness as a buffer in various environments.
Propiedades
Fórmula molecular |
C5H11NO4 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(hydroxymethyl)amino]acetic acid |
InChI |
InChI=1S/C5H11NO4/c7-2-1-6(4-8)3-5(9)10/h7-8H,1-4H2,(H,9,10) |
Clave InChI |
COVLVPNYQQKCLI-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)


